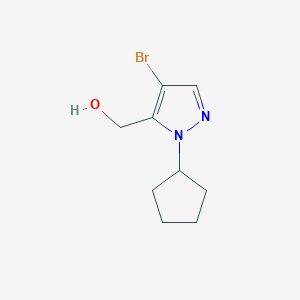

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

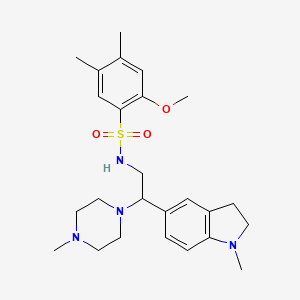

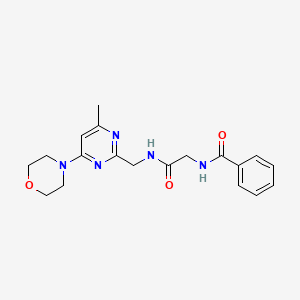

“(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12. It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole compounds, including “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol”, often involves the use of palladium catalysts . A common method involves the reaction of diazo compounds and alkynyl bromides to give 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Molecular Structure Analysis

The molecular structure of “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a bromine atom and a cyclopentyl group. The methanol group is attached to the pyrazole ring.Chemical Reactions Analysis

Pyrazole compounds, including “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol”, can undergo various chemical reactions. For example, 4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts .Scientific Research Applications

Synthesis and Structural Analysis : A related compound, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, was synthesized through oxidation of a methanol derivative. The study focused on the structural characteristics of the pyrazole ring and its dihedral angles with bromophenyl and chlorophenyl rings (Li et al., 2012).

Antimicrobial and Antiproliferative Activities : Research into the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole carbohydrazides, which are structurally similar to the compound , showed moderate to good antiproliferative activity (Narayana et al., 2009).

Novel Synthesis Methods : A study on novel and efficient synthesis methods for pyrazole derivatives, which are closely related to the compound, revealed new methods for creating derivatives via condensation reactions (Hote & Lokhande, 2014).

Magnetic Properties in Coordination Polymers : The coordination of methanol in the construction of coordination polymers was explored, demonstrating how the use of methanol can lead to variations in magnetic properties in these polymers (Liu, Zhang, & Zhu, 2009).

Antibacterial and Antioxidant Activities : Pyrazole derivatives have been studied for their antibacterial and antioxidant activities. These compounds showed moderate activity in both respects, highlighting their potential in medical applications (Lynda, 2021).

Efficient Synthesis of Methanol : A study on the eco-friendly synthesis of methanol from carbon dioxide using an iron(II) scorpionate catalyst included pyrazol-1-yl derivatives, demonstrating a novel approach to methanol production (Ribeiro, Martins, & Pombeiro, 2017).

properties

IUPAC Name |

(4-bromo-2-cyclopentylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGLFNNWOVKWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)

![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)